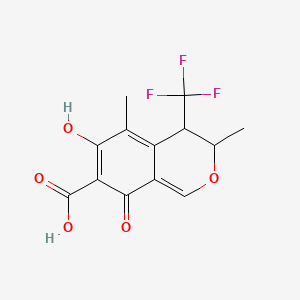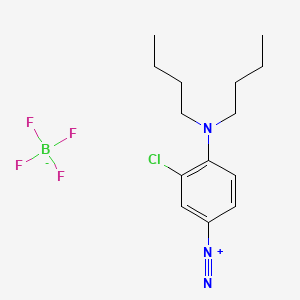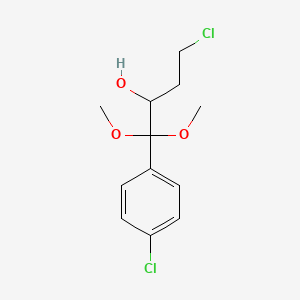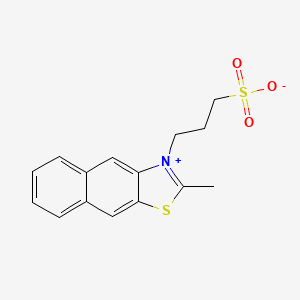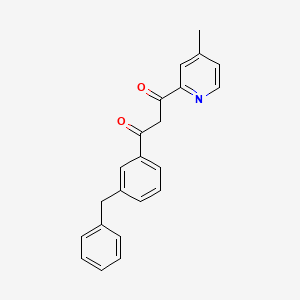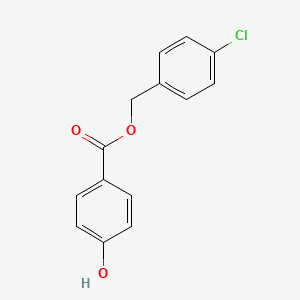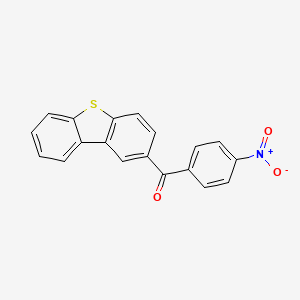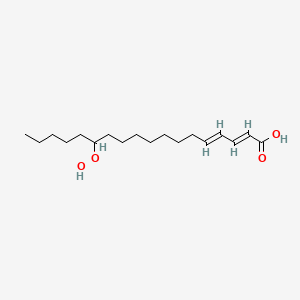
13-Hydroperoxyoctadecadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Hydroperoxyoctadecadienoic acid is a hydroperoxide derivative of linoleic acid, a polyunsaturated fatty acid. It is a significant product of lipid peroxidation and plays a crucial role in various biological processes, including inflammation and oxidative stress. This compound is often studied for its involvement in cellular signaling pathways and its potential impact on health and disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 13-Hydroperoxyoctadecadienoic acid can be synthesized through the lipoxygenase-catalyzed oxidation of linoleic acid. This process involves the use of lipoxygenase enzymes, which catalyze the hydroperoxidation of polyunsaturated fatty acids. The reaction conditions typically include a solvent-free system and the addition of surfactants to improve the reaction yield .
Industrial Production Methods: In an industrial setting, the production of this compound involves an enzyme cascade consisting of lipoxygenase, lipase, and catalase. This one-pot synthesis method starts with safflower oil and optimizes hydroperoxidation using lipoxygenase 1 from Glycine max (LOX-1). The addition of green surfactants and continuous oxygen generation enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 13-Hydroperoxyoctadecadienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly prone to oxidative modification, which can lead to the formation of protein carbonyl derivatives and the loss of protein sulfhydryl groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include antioxidants, reducing agents, and various enzymes. The reaction conditions often involve specific pH levels, temperatures, and the presence of surfactants to facilitate the reactions .
Major Products: The major products formed from the reactions of this compound include aldehydes, ketones, and other oxygenated compounds. These products result from the complex free radical reactions involved in lipid peroxidation .
Applications De Recherche Scientifique
13-Hydroperoxyoctadecadienoic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 13-Hydroperoxyoctadecadienoic acid involves its interaction with various molecular targets and pathways. It activates the nuclear factor-kB (NF-kB) signaling pathway, leading to the transcriptional regulation of inflammatory genes in vascular smooth muscle cells. This activation is mediated by the Ras and mitogen-activated protein kinase (MAPK) pathways . Additionally, this compound induces oxidative stress and the formation of reactive oxygen species, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
13-Hydroperoxyoctadecadienoic acid can be compared with other similar compounds, such as:
13-Hydroxyoctadecadienoic acid (13-HODE): A reduction product of this compound, which does not induce the same level of oxidative stress.
9-Hydroperoxyoctadecadienoic acid (9-HPODE): Another hydroperoxide derivative of linoleic acid, which has similar but distinct biological effects.
4-Hydroxy-2-nonenal (4-HNE): A lipid peroxidation product that induces cytotoxicity without increasing reactive oxygen species production.
These comparisons highlight the unique properties and biological activities of this compound, making it a valuable compound for scientific research.
Propriétés
Numéro CAS |
28040-10-0 |
|---|---|
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(2E,4E)-13-hydroperoxyoctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h8,10,13,16-17,21H,2-7,9,11-12,14-15H2,1H3,(H,19,20)/b10-8+,16-13+ |
Clé InChI |
QEUHXYPYKZKYFW-ZQHUEGGHSA-N |
SMILES isomérique |
CCCCCC(CCCCCCC/C=C/C=C/C(=O)O)OO |
SMILES canonique |
CCCCCC(CCCCCCCC=CC=CC(=O)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


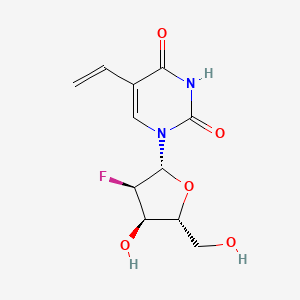
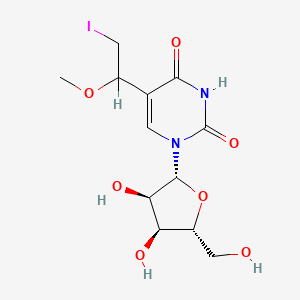


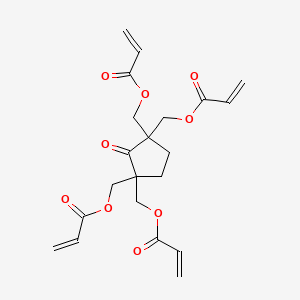

![Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12684369.png)
